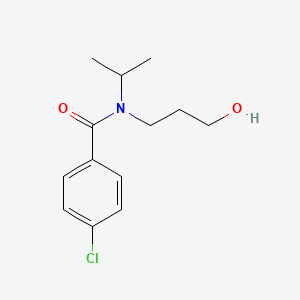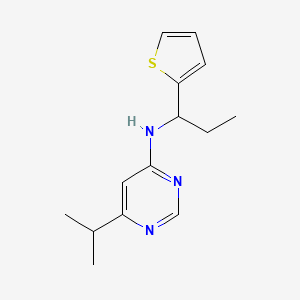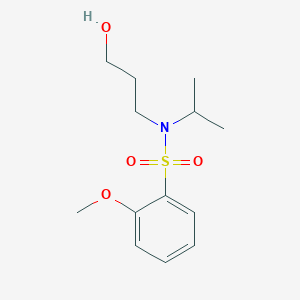
N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide, also known as HPMPA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicine. This compound exhibits a broad range of biological activities, including antiviral, antitumor, and immunomodulatory effects.
作用机制
The mechanism of action of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide involves the inhibition of viral DNA synthesis and the induction of apoptosis in cancer cells. This compound is a prodrug that is converted to its active form, this compound triphosphate, by cellular kinases. This compound triphosphate competes with the natural nucleotides for incorporation into the growing DNA chain, resulting in chain termination and inhibition of viral replication. In cancer cells, this compound activates the apoptotic pathway by inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards viral and cancer cells. It does not affect normal cells or DNA synthesis in uninfected cells. This compound has also been shown to modulate the immune response by stimulating the production of cytokines and enhancing the activity of natural killer cells. In addition, this compound has been investigated for its potential to treat autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
实验室实验的优点和局限性
The advantages of using N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide in lab experiments include its broad-spectrum antiviral and antitumor activity, low toxicity, and selectivity towards infected and cancer cells. It can be used in combination with other drugs to enhance their efficacy and reduce the risk of drug resistance. The limitations of using this compound include its poor solubility in water and the need for cellular kinases to activate the prodrug. This can limit its effectiveness in certain cell types and require the use of high concentrations of the drug.
未来方向
For research on N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. The use of this compound in combination with other drugs and immunotherapies is also an area of interest. In addition, the identification of new targets for this compound and the elucidation of its mechanism of action in different cell types will provide valuable insights into its potential applications in the treatment of viral infections and cancer.
合成方法
The synthesis of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 3-hydroxypropylamine and isopropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is obtained after purification by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.
科学研究应用
N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been extensively studied for its antiviral activity against a wide range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human papillomavirus (HPV). It has been shown to inhibit viral replication by interfering with the DNA synthesis process and preventing the formation of viral particles. In addition, this compound has been investigated for its antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia. It has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
属性
IUPAC Name |
N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-11(2)14(9-6-10-15)19(16,17)13-8-5-4-7-12(13)18-3/h4-5,7-8,11,15H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIQAWWGJMSULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)S(=O)(=O)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)
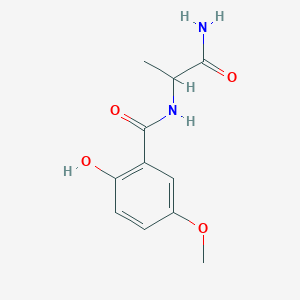
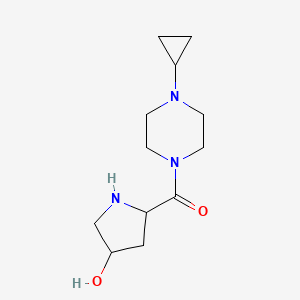


![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
